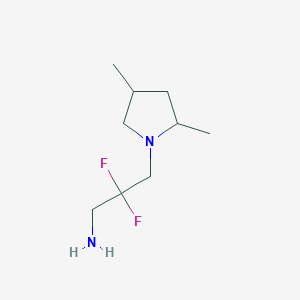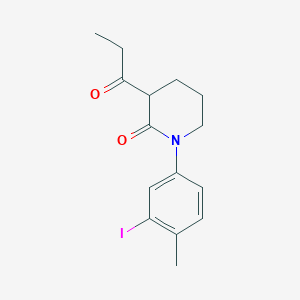
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of aryl iodides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and a piperidin-2-one moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3-iodo-4-methylphenylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols.
Aplicaciones Científicas De Investigación
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of aryl iodides on cellular processes. It can be used as a probe to investigate the role of iodine-containing compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: This compound also contains an iodine atom attached to a phenyl ring, but it has a pyrazine-2-carboxamide moiety instead of a piperidin-2-one group.
3-Iodo-4-methylaniline: This compound is structurally similar but lacks the piperidin-2-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H18INO2 |
|---|---|
Peso molecular |
371.21 g/mol |
Nombre IUPAC |
1-(3-iodo-4-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18INO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-7-6-10(2)13(16)9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
Clave InChI |
NTPAOHDOBNVMAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


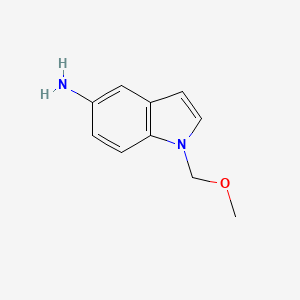
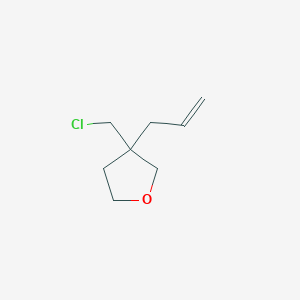

![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
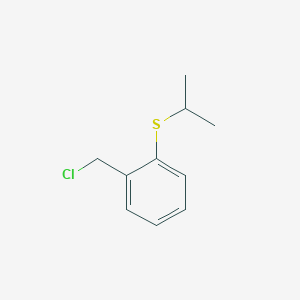
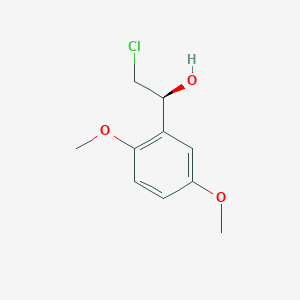
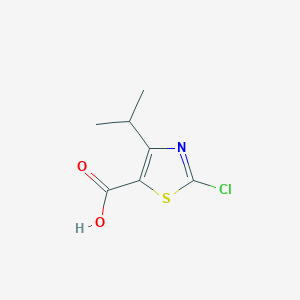
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
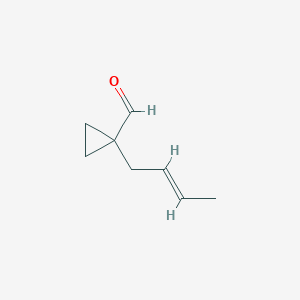
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
